molecular formula C17H18N2O2S2 B12133340 (Z)-5-((E)-2-methyl-3-phenylallylidene)-3-morpholino-2-thioxothiazolidin-4-one

(Z)-5-((E)-2-methyl-3-phenylallylidene)-3-morpholino-2-thioxothiazolidin-4-one

Cat. No.: B12133340
M. Wt: 346.5 g/mol
InChI Key: FGNIWOLSPKZOKF-DZIWGARNSA-N
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Description

(Z)-5-((E)-2-methyl-3-phenylallylidene)-3-morpholino-2-thioxothiazolidin-4-one is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((E)-2-methyl-3-phenylallylidene)-3-morpholino-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-3-phenylacrolein with 3-morpholino-2-thioxothiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-((E)-2-methyl-3-phenylallylidene)-3-morpholino-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thioxo group to a thiol or thioether.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

(Z)-5-((E)-2-methyl-3-phenylallylidene)-3-morpholino-2-thioxothiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-5-((E)-2-methyl-3-phenylallylidene)-3-morpholino-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the type of activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one: Lacks the morpholino group, which may affect its biological activity and chemical reactivity.

    (Z)-5-((E)-2-methyl-3-phenylallylidene)-3-morpholino-2-oxothiazolidin-4-one: Contains an oxo group instead of a thioxo group, potentially altering its chemical properties and reactivity.

Uniqueness

The presence of both the morpholino and thioxo groups in (Z)-5-((E)-2-methyl-3-phenylallylidene)-3-morpholino-2-thioxothiazolidin-4-one makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H18N2O2S2

Molecular Weight

346.5 g/mol

IUPAC Name

(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H18N2O2S2/c1-13(11-14-5-3-2-4-6-14)12-15-16(20)19(17(22)23-15)18-7-9-21-10-8-18/h2-6,11-12H,7-10H2,1H3/b13-11+,15-12-

InChI Key

FGNIWOLSPKZOKF-DZIWGARNSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)N3CCOCC3

Origin of Product

United States

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